molecular formula C18H19Cl2NO2 B12185859 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No.: B12185859
M. Wt: 352.3 g/mol
InChI Key: CAXSVUUVCAKDSH-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a dihydroisoquinolinyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 3,4-dihydroisoquinoline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the dihydroisoquinolinyl moiety could modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-1(2H)-yl)propan-2-ol
  • 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-3(1H)-yl)propan-2-ol

Uniqueness

1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol

InChI

InChI=1S/C18H19Cl2NO2/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,16,22H,7-8,10-12H2

InChI Key

CAXSVUUVCAKDSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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